molecular formula C27H19N3O5S B8101233 Omi/HtrA2 Protease Inhibitor, Ucf-101

Omi/HtrA2 Protease Inhibitor, Ucf-101

Cat. No.: B8101233
M. Wt: 497.5 g/mol
InChI Key: QMGXAGWZCHDZRG-UHFFFAOYSA-N
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Description

Omi/HtrA2 Protease Inhibitor, Ucf-101, is a small molecule inhibitor that specifically targets the mitochondrial serine protease Omi/HtrA2. This protease is involved in the regulation of apoptosis, a form of programmed cell death. Ucf-101 has been shown to inhibit the protease activity of Omi/HtrA2, thereby preventing cell death in various experimental models .

Preparation Methods

The synthesis of Omi/HtrA2 Protease Inhibitor, Ucf-101, involves the preparation of a furfurylidine-thiobarbituric acid compound. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Ucf-101 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ucf-101 has a wide range of scientific research applications:

Mechanism of Action

Ucf-101 exerts its effects by specifically inhibiting the protease activity of Omi/HtrA2. Omi/HtrA2 is released from the mitochondria in response to apoptotic stimuli and can induce cell death through its protease activity. By inhibiting Omi/HtrA2, Ucf-101 prevents the cleavage of apoptotic substrates, thereby blocking the apoptotic pathway . This inhibition is competitive and reversible, making Ucf-101 a potent and specific inhibitor .

Comparison with Similar Compounds

Ucf-101 is unique in its specificity for Omi/HtrA2. Similar compounds include:

Compared to these compounds, Ucf-101 has shown higher specificity and potency in inhibiting Omi/HtrA2, making it a valuable tool in apoptosis research .

Properties

IUPAC Name

5-[[5-[2-(dihydroxyamino)phenyl]furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17,33-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGXAGWZCHDZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4N(O)O)C(=O)N(C2=S)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50849608
Record name 5-({5-[2-(Dihydroxyamino)phenyl]furan-2-yl}methylidene)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313649-08-0
Record name 5-({5-[2-(Dihydroxyamino)phenyl]furan-2-yl}methylidene)-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50849608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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